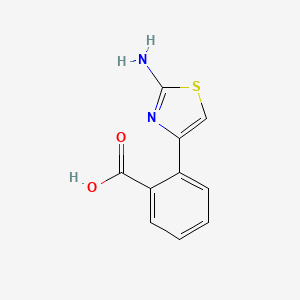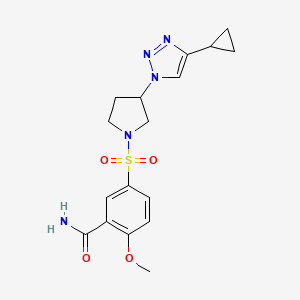![molecular formula C21H12F4N2O3S2 B2457738 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 573674-09-6](/img/structure/B2457738.png)
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H12F4N2O3S2 and its molecular weight is 480.45. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihyperglycemic Agents
Research has highlighted compounds related to thiazolidinediones, including those with modifications on the phenyl ring and thiazolidine core, which exhibit potent antihyperglycemic activity. These compounds have shown efficacy in lowering glucose and insulin levels in insulin-resistant mouse models, suggesting their potential as therapeutic agents for diabetes mellitus (Wrobel et al., 1998).
Hypoglycemic and Hypolipidemic Activity
Another study focused on substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. These compounds, particularly one identified as a candidate for further pharmacological studies, exhibited significant potential in managing diabetes and related metabolic disorders (Kim et al., 2004).
Anticancer Activity
The anticancer properties of thiazolidine-2,4-dione derivatives have also been explored, with specific focus on N-substituted indole derivatives. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating their potential in cancer therapy (Kumar & Sharma, 2022).
Photophysical Behavior
The synthesis and photophysical behavior of unsymmetrical organoboron complexes containing thiazolidine-2,4-dione moieties have been studied for their strong fluorescence properties. These findings have implications for the development of new fluorescent materials for various applications, including bioimaging (Garre et al., 2019).
Antimicrobial Activity
Research on thiazolidine-2,4-diones has also extended into the realm of antimicrobial activity, with studies identifying compounds with significant effects against bacterial and fungal pathogens. This suggests their potential utility in developing new antimicrobial agents (Prakash et al., 2011).
Propiedades
IUPAC Name |
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O3S2/c22-13-6-4-11(5-7-13)8-16-19(30)27(20(31)32-16)15-10-17(28)26(18(15)29)14-3-1-2-12(9-14)21(23,24)25/h1-9,15H,10H2/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPBNNCCNTNRT-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2457655.png)
![Benzyl 6-(3-acetoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457656.png)
![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)
![2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457658.png)
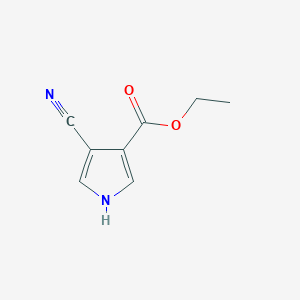
![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)
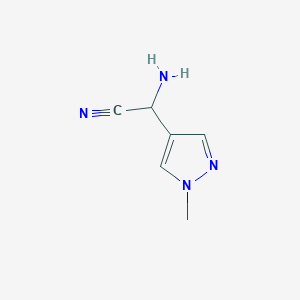
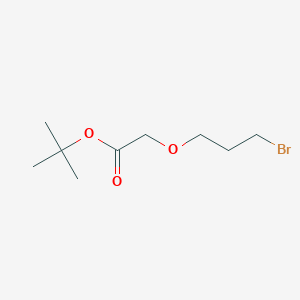
![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)
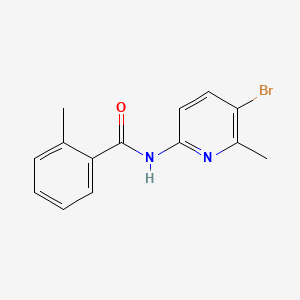
![(E)-1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2457674.png)
